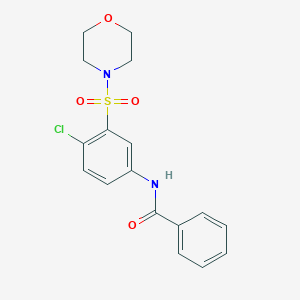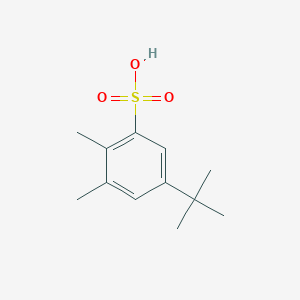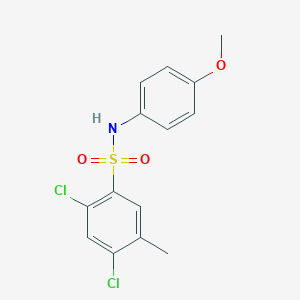
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in various scientific research applications. GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, Wnt signaling, and neuronal development. CHIR-99021 has been shown to have many potential applications in the fields of stem cell research, cancer therapy, and neurodegenerative diseases.
作用机制
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of many cellular processes. GSK-3 is involved in the phosphorylation and degradation of many proteins, including β-catenin, which is a key component of the Wnt signaling pathway. By inhibiting GSK-3, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide stabilizes β-catenin and activates the Wnt signaling pathway, which promotes cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to have many biochemical and physiological effects, including enhancing the self-renewal and pluripotency of stem cells, inhibiting the growth and proliferation of cancer cells, promoting neuronal differentiation and survival, and protecting against neurotoxicity. N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has also been shown to regulate the expression of many genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
实验室实验的优点和局限性
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has many advantages for lab experiments, including its high potency and selectivity for GSK-3, its ability to activate the Wnt signaling pathway, and its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases. However, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully elucidate its pharmacological effects and mechanisms of action.
未来方向
There are many future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, including further studies on its pharmacological effects and mechanisms of action, its potential applications in other diseases and disorders, and the development of more potent and selective GSK-3 inhibitors. Some possible future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide include studying its effects on other cellular processes, such as autophagy and mitochondrial function, and exploring its potential applications in regenerative medicine and tissue engineering.
合成方法
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide can be synthesized using a multi-step synthetic method that involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the nitro group with tin(II) chloride. The resulting 4-chloro-3-morpholin-4-ylsulfonylaniline is then reacted with benzoyl chloride to yield the final product.
科学研究应用
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been extensively studied in various scientific research applications, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by activating the Wnt signaling pathway. In cancer therapy, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to promote neuronal differentiation and survival, and to protect against neurotoxicity.
属性
CAS 编号 |
797781-56-7 |
|---|---|
分子式 |
C17H17ClN2O4S |
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-7-6-14(19-17(21)13-4-2-1-3-5-13)12-16(15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChI 键 |
GKCBNNYYHQNJLZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)